![molecular formula C27H24ClF2N3O2 B12617711 {4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}(5-chloro-1H-indol-3-yl)acetic acid](/img/structure/B12617711.png)
{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}(5-chloro-1H-indol-3-yl)acetic acid
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Overview
Description
{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}(5-chloro-1H-indol-3-yl)acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with bis(4-fluorophenyl)methyl and an indole moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}(5-chloro-1H-indol-3-yl)acetic acid typically involves multiple steps, starting with the preparation of the piperazine and indole intermediates. The piperazine ring is often synthesized through a nucleophilic substitution reaction involving bis(4-fluorophenyl)methyl chloride and piperazine. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The final step usually involves the coupling of the piperazine and indole intermediates, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}(5-chloro-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}(5-chloro-1H-indol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}(5-chloro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine ring but lacks the indole moiety.
Trifluoromethylbenzimidazole: Contains a similar indole-like structure but with different substituents.
Uniqueness
The uniqueness of {4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}(5-chloro-1H-indol-3-yl)acetic acid lies in its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound {4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}(5-chloro-1H-indol-3-yl)acetic acid is a synthetic derivative that combines a piperazine moiety with an indole acetic acid structure. This compound has garnered interest in medicinal chemistry due to its potential pharmacological activities, particularly in the context of neuropharmacology and cancer therapy.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- A piperazine ring substituted with two fluorophenyl groups.
- An indole acetic acid segment.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, it has been shown to selectively bind to cannabinoid receptor type 1 (CB1) with a binding affinity (Ki) of approximately 220 nM, indicating potential applications in modulating endocannabinoid signaling pathways .
Anticancer Activity
Recent studies have indicated that derivatives of indole acetic acids exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
In vitro assays have demonstrated that the compound exhibits an IC50 in the low micromolar range, suggesting potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Neuropharmacological Effects
The piperazine derivatives are known for their neuropharmacological profiles. The compound's ability to modulate neurotransmitter systems, particularly through CB1 receptor interaction, suggests potential applications in treating neurological disorders such as anxiety and depression.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its analogs:
- Anticancer Efficacy :
- Neuropharmacology :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}(5-chloro-1H-indol-3-yl)acetic acid, and what are the typical yields?
The compound is synthesized via multi-step reactions involving nucleophilic substitution, coupling, and purification. A representative method involves:
- Step 1 : Condensation of 5-chloro-1H-indole-3-acetic acid with bis(4-fluorophenyl)methylpiperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the piperazine-indole backbone .
- Step 2 : Purification via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) and recrystallization from ethanol. Typical yields range from 22% to 59%, depending on reaction conditions (e.g., inert atmosphere, temperature control) .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
Key techniques include:
- ¹H-NMR : Peaks at δ 2.34–2.52 ppm (piperazine protons), δ 3.16 ppm (acetic acid methylene), and δ 6.8–7.4 ppm (aromatic protons from indole and fluorophenyl groups) confirm the core structure .
- HPLC-MS : Molecular ion peak at m/z 507.3 [M+H]⁺ (calculated for C₂₈H₂₃ClF₂N₃O₂) validates purity (>95%) .
- X-ray crystallography : Used to resolve stereochemistry in analogs, though not directly reported for this compound .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s inhibitory activity against monoamine oxidase-B (MAO-B) across different studies?
Discrepancies in IC₅₀ values (e.g., 0.8 nM vs. 2.0 nM) may arise from assay conditions (e.g., enzyme source, substrate concentration). Methodological recommendations:
- Standardize assays : Use recombinant human MAO-B and fixed substrate (e.g., kynuramine at 50 µM) to minimize variability .
- Control for metabolites : Monitor for oxidative byproducts (e.g., via LC-MS) that may interfere with activity measurements .
- Computational validation : Perform molecular docking (AutoDock Vina) to compare binding affinities across crystal structures (PDB: 2V5Z) .
Q. What strategies optimize the compound’s pharmacokinetic profile to reduce biliary excretion and improve half-life?
Structural modifications informed by analog studies include:
- Fluorine substitution : Replacing hydrophobic groups (e.g., methylsulfonyl) with fluorine at position 7 reduces biliary excretion by 70% (rat models) .
- Carboxylic acid masking : Prodrug strategies (e.g., ethyl ester formation) enhance oral bioavailability, with hydrolysis to the active form in plasma .
- Co-solvent systems : Use PEG-400/water (1:1) in preclinical formulations to improve solubility and prolong half-life (t₁/₂ = 8.2 hrs in dogs) .
Q. How does molecular docking inform the design of analogs targeting specific receptors like 5-HT2A/2C?
Docking studies (Glide/SP mode) reveal:
- 5-HT2A binding : The bis(4-fluorophenyl) group occupies a hydrophobic pocket near TM5, while the indole acetic acid moiety forms hydrogen bonds with Ser159 .
- Selectivity for 5-HT2C : Piperazine flexibility allows better accommodation in 5-HT2C’s larger binding cleft (Ki = 0.8 nM vs. 5-HT2A Ki = 0.0224 nM) .
- Validation : Mutagenesis (e.g., Ala substitution at Ser159) reduces binding affinity by >50%, confirming docking predictions .
Q. Methodological Notes
- Data Contradiction Analysis : Cross-validate activity data using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
- Synthetic Optimization : Employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) for yield improvement .
- Ethical Compliance : Adhere to OECD guidelines for preclinical pharmacokinetic studies, including bile duct cannulation in rodents .
Properties
Molecular Formula |
C27H24ClF2N3O2 |
---|---|
Molecular Weight |
495.9 g/mol |
IUPAC Name |
2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-(5-chloro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C27H24ClF2N3O2/c28-19-5-10-24-22(15-19)23(16-31-24)26(27(34)35)33-13-11-32(12-14-33)25(17-1-6-20(29)7-2-17)18-3-8-21(30)9-4-18/h1-10,15-16,25-26,31H,11-14H2,(H,34,35) |
InChI Key |
UWSRELQESLBWOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(C4=CNC5=C4C=C(C=C5)Cl)C(=O)O |
Origin of Product |
United States |
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